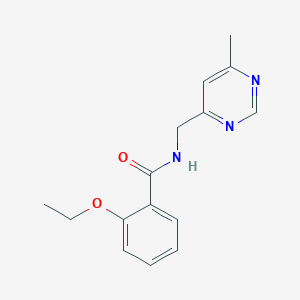
2-(Difluoromethyl)furan-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)furan-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2260931-01-7 . It has a molecular weight of 200.14 and is typically stored at temperatures below -10°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3F3O3S/c6-5(7)4-3(1-2-11-4)12(8,9)10/h1-2,5H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is typically stored at temperatures below -10°C .Applications De Recherche Scientifique
Understanding Environmental Persistence and Human Exposure
2-(Difluoromethyl)furan-3-sulfonyl fluoride is related to perfluorinated acids (PFAs), substances known for their environmental persistence and complexity in human exposure. The study by D’eon and Mabury (2011) delves into the disparity between commercially used chemicals and those measured in the environment and humans. The research points out that the temporal trends in human serum concentrations of certain PFAs mirror the phase-out periods of related substances, indicating direct or indirect human exposure to these compounds (D’eon & Mabury, 2011).
Advancements in Synthesis and Industrial Applications
This compound is also closely associated with fluorinated compounds used in various industrial applications. Hoegermeier and Reissig (2009) review the advantages of using perfluoroalkane-sulfonates, including their applications in metal-catalyzed processes such as Heck, Suzuki, and Sonogashira couplings. The research highlights the efficiency and cost-effectiveness of these compounds in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).
Environmental Biodegradability and Impact
Understanding the environmental biodegradability and impact of compounds related to this compound is crucial. Liu and Avendaño (2013) present a comprehensive review of biodegradability studies concerning polyfluoroalkyl chemicals. The research emphasizes the need for a deeper understanding of the precursors, degradation pathways, and the potential environmental impact of these compounds (Liu & Avendaño, 2013).
Fluorinated Alternatives and Risk Assessment
Wang et al. (2013) discuss the industrial transition to replace long-chain perfluoroalkyl carboxylic acids and sulfonic acids with fluorinated alternatives. The review raises concerns about the safety of these alternatives for humans and the environment, pointing out significant data gaps that hinder risk assessment and management (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(difluoromethyl)furan-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O3S/c6-5(7)4-3(1-2-11-4)12(8,9)10/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSXEXXSFEKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1S(=O)(=O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
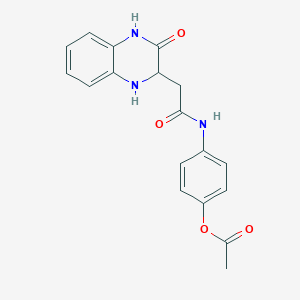
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
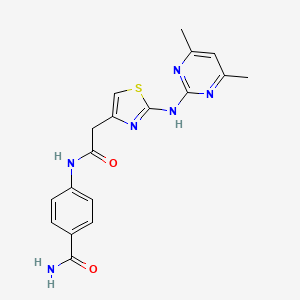
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
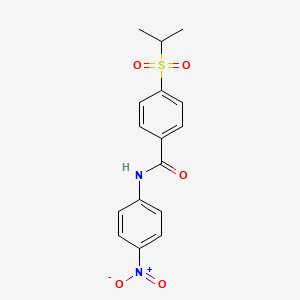
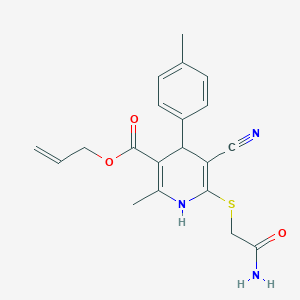
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)

![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
